Xaliproden hydrochloride
Overview
Description
Xaliproden hydrochloride is a synthetic, non-peptidic compound that functions as a selective agonist for the 5-HT1A receptor, a subtype of the serotonin receptor. It has been shown to possess neurotrophic and neuroprotective activities, which may be due to its ability to either mimic the effects of neurotrophins or stimulate their synthesis. This leads to the stimulation of neuronal cell differentiation and proliferation, as well as the inhibition of neuronal cell death. The neuroprotective effect of xaliproden hydrochloride is thought to involve the activation of MAP kinase pathways through the stimulation of the 5-HT1A receptor .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving xaliproden hydrochloride. However, its mechanism of action as a 5-HT1A receptor agonist suggests that it interacts with the receptor to induce a conformational change, leading to downstream signaling events within the cell .
Physical and Chemical Properties Analysis
The physical and chemical properties of xaliproden hydrochloride, such as solubility, stability, and pharmacokinetics, are not detailed in the provided papers. These properties would be important for understanding its behavior in biological systems and its suitability as an oral medication.
Relevant Case Studies
In a study investigating the effects of xaliproden on allodynia caused by chemotherapeutic agents in mice, it was found that xaliproden could relieve allodynia induced by paclitaxel, but not by vincristine or oxaliplatin. The study showed that xaliproden inhibited the firing response of the tibial nerve to punctate stimulation in mice treated with paclitaxel and partially inhibited the response in oxaliplatin-treated animals. This suggests that xaliproden's efficacy may be linked to the type of chemotherapeutic agent and the associated changes in 5-HT1A receptor expression .
Another study focused on the effects of xaliproden on G-protein activation, neurotransmitter release, and nociception. Although the details of this study are not provided, it is likely that xaliproden's interaction with the 5-HT1A receptor plays a role in modulating these processes, which could contribute to its therapeutic effects .
Scientific Research Applications
Neuroprotective and Neurotrophic Activities
Xaliproden hydrochloride exhibits neurotrophic and neuroprotective activities, likely through either mimicking the effects of neurotrophins or stimulating their synthesis. This stimulation aids in neuronal cell differentiation, proliferation, and inhibition of neuronal cell death. Its neuroprotective effect involves activating MAP kinase pathways via stimulation of the 5-HT 1A receptor (Definition, 2020).
In Vitro Transduction and Neurochemical Responses
In vitro studies have demonstrated Xaliproden's role in G-protein activation, neurotransmitter release, and its impact on acute nociceptive pain tests in rats, highlighting its potential in neurological research (Martel et al., 2009).
Application in Amyotrophic Lateral Sclerosis (ALS)
Xaliproden has been researched for its potential in treating ALS. Clinical trials have been conducted to assess its efficacy and safety in ALS patients, focusing on its neurotrophic effects (Meininger et al., 2004).
Neurotrophin mRNA Expression Modulation
Research indicates that Xaliproden can modulate neurotrophin mRNA and trk mRNA expression in PMN mice, suggesting a contribution to the neurotrophic effects observed in vitro and in vivo (Appert-Collin et al., 2004).
Potential in Treating Peripheral Neuropathy
Studies have shown that Xaliproden can alleviate allodynia induced by chemotherapeutic agents in mice, which is significant for understanding and treating chemotherapy-induced peripheral neuropathy (Andoh et al., 2013).
Early Clinical Trials in ALS
Early phase II clinical trials have been conducted to evaluate Xaliproden's safety and functional efficacy in ALS patients, providing insights into its potential therapeutic effects (Lacomblez et al., 2004).
Polymorphism and Structural Characterization
Research on the polymorphism of Xaliproden, including its structural characterization through thermal analysis, X-ray diffraction, and solid-state NMR, offers valuable information for its formulation and application in pharmacology (Chandrappa et al., 2013).
Repurposing for Geographic Atrophy Treatment
Xaliproden has been studied for repurposing in the treatment of geographic atrophy, a condition associated with age-related macular degeneration. Its protective effects against retinal pigment epithelium cell damage in culture and in a mouse model have been investigated (Ahmed et al., 2016).
Mechanism of Action in PC12 Cells
Investigations into Xaliproden's mechanism of action in PC12 cells, particularly its effects on MAP kinase activation, provide insights into its neurotrophic properties and potential applications in treating motoneuron diseases (Appert-Collin et al., 2005).
properties
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBEIJGAINUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046724 | |
Record name | Xaliproden hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xaliproden hydrochloride | |
CAS RN |
90494-79-4 | |
Record name | Xaliproden hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR 57746A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xaliproden hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XALIPRODEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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